molecular formula C15H14N4OS2 B2440879 2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775488-42-0

2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2440879
CAS No.: 1775488-42-0
M. Wt: 330.42
InChI Key: ZFJIFGIKWPMIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains several functional groups including a pyrazolo[1,5-a]pyrazin-4(5H)-one ring, two thienyl groups, and an amino group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a new ring in the structure. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazin-4(5H)-one ring system is a bicyclic structure with nitrogen atoms incorporated into the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation, while the thienyl groups could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structure Characterization

  • Synthesis and Structural Analysis : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, including 2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and characterized using various techniques like NMR, IR, HRMS, and X-ray diffraction analysis. These compounds were synthesized through one-pot procedures and have been structurally analyzed for further biological evaluations (Xie et al., 2008).

Biological Evaluation and Anticancer Potential

  • Inhibition of Lung Cancer Cell Growth : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one possess inhibitory effects on the growth of A549 lung cancer cells. These effects are observed in dosage- and time-dependent manners, indicating potential applications in cancer research (Zhang et al., 2008).

Facile Synthesis Methodologies

  • One-Pot Synthesis Techniques : The compound and its derivatives can be synthesized using facile one-pot methods. These approaches are crucial for efficient and scalable production, important in research and potential therapeutic applications (Zaremba et al., 2013).

Antimicrobial and Pharmacological Investigations

  • Antimicrobial Activity : Some derivatives have been explored for their antimicrobial activities. These studies are critical for understanding the broader spectrum of biological activities and potential therapeutic uses (Hussein, 2007).

Apoptosis Induction in Cancer Cells

  • Inducing Apoptosis in Cancer Cells : Certain derivatives have shown effectiveness in inducing apoptosis in lung cancer cells, a crucial mechanism for cancer therapy. This indicates their potential as agents in cancer treatment (Pan et al., 2008).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this and related compounds .

Properties

IUPAC Name

2-thiophen-2-yl-7-(thiophen-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-15-12-7-11(13-4-2-6-22-13)18-19(12)14(9-17-15)16-8-10-3-1-5-21-10/h1-7,14,16H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJIFGIKWPMIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.